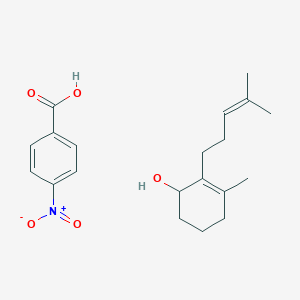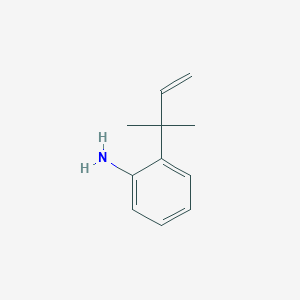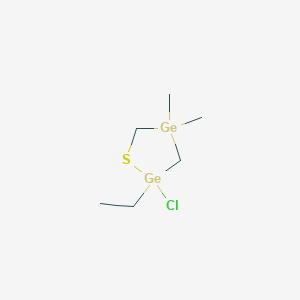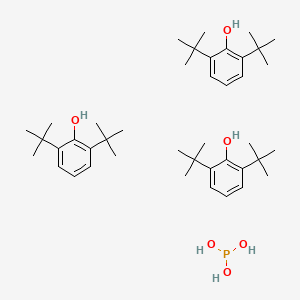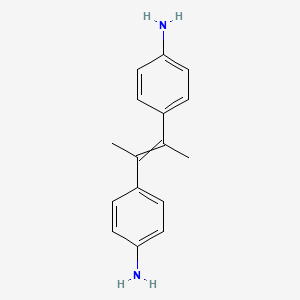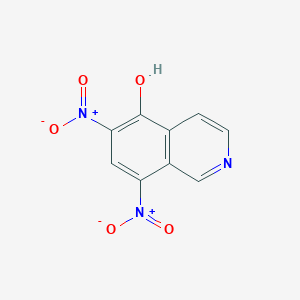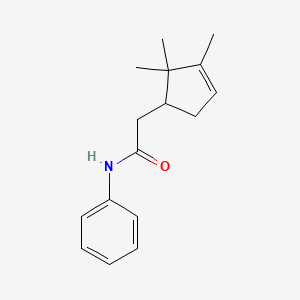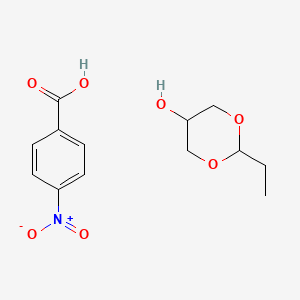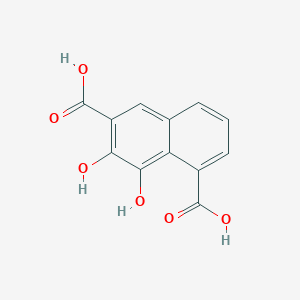
7,8-Dihydroxynaphthalene-1,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydroxynaphthalene-1,6-dicarboxylic acid is an organic compound with the molecular formula C12H8O6 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroxynaphthalene-1,6-dicarboxylic acid typically involves the hydroxylation of naphthalene derivatives followed by carboxylation. One common method includes the use of strong oxidizing agents to introduce hydroxyl groups at the 7 and 8 positions of naphthalene, followed by carboxylation at the 1 and 6 positions using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. The use of metal catalysts such as palladium or platinum can facilitate the hydroxylation and carboxylation reactions, making the process more viable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dihydroxynaphthalene-1,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
Wissenschaftliche Forschungsanwendungen
7,8-Dihydroxynaphthalene-1,6-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism by which 7,8-Dihydroxynaphthalene-1,6-dicarboxylic acid exerts its effects involves the interaction of its hydroxyl and carboxyl groups with various molecular targets. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants, while the carboxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dihydroxynaphthalene: Similar structure but lacks carboxyl groups.
2,7-Dihydroxynaphthalene: Hydroxyl groups at different positions.
1,7-Dihydroxynaphthalene: Different hydroxyl group positions.
Uniqueness
7,8-Dihydroxynaphthalene-1,6-dicarboxylic acid is unique due to the specific positioning of its hydroxyl and carboxyl groups, which confer distinct chemical properties and reactivity compared to other naphthalene derivatives .
Eigenschaften
CAS-Nummer |
92024-99-2 |
|---|---|
Molekularformel |
C12H8O6 |
Molekulargewicht |
248.19 g/mol |
IUPAC-Name |
7,8-dihydroxynaphthalene-1,6-dicarboxylic acid |
InChI |
InChI=1S/C12H8O6/c13-9-7(12(17)18)4-5-2-1-3-6(11(15)16)8(5)10(9)14/h1-4,13-14H,(H,15,16)(H,17,18) |
InChI-Schlüssel |
DHCWAXYURXTMJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(C(=C2C(=C1)C(=O)O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)
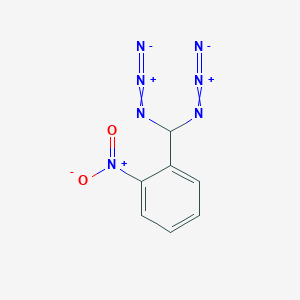
![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)
